molecular formula C12H16BFN2O4 B7957450 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957450
M. Wt: 282.08 g/mol
InChI Key: ATDMNTDJKCYNTG-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a fluorine atom, a nitro group, and a boronic ester, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a precursor compound undergoes a reaction with a boronic acid derivative to introduce the boronic ester group. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive groups. The boronic ester group allows it to undergo transmetalation in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds . The fluorine and nitro groups can influence the compound’s reactivity and interaction with other molecules, potentially targeting specific molecular pathways in biological systems.

Comparison with Similar Compounds

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives and fluorine-containing compounds:

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

2-fluoro-4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDMNTDJKCYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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